Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized from different cyclic or acyclic precursors . For example, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids can be converted to the corresponding β-keto esters .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. For example, Methyl piperidine-4-carboxylate has a molecular weight of 143.19 g/mol .Scientific Research Applications
Synthetic Applications and Reactivity
"Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate" and its derivatives are key intermediates in organic synthesis. The preparation of piperidinedione derivatives, for example, has been explored for the synthesis of compounds with pharmacological interest, including antiepileptic, herbicide agents, and therapeutic agents for liver disorders. These compounds serve as synthetic intermediates, especially in the synthesis of natural products (Ibenmoussa et al., 1998).
Molecular Structure and Characterization
The structural characterization of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, has been achieved through techniques like single crystal X-ray diffraction. These studies provide insights into the molecular geometry, hydrogen bonding, and electronic structure, crucial for understanding the reactivity and potential applications of these compounds (Szafran et al., 2007).
Medicinal Chemistry Synthesis
In the realm of medicinal chemistry, such compounds have been utilized in the synthesis of oxindole derivatives and as intermediates in the preparation of potential therapeutic agents. For example, their application in oxindole synthesis via palladium-catalyzed CH functionalization demonstrates their versatility in complex organic transformations, which are valuable for developing new drugs and studying biological pathways (Magano et al., 2014).
Anticancer Activity
Research has also focused on synthesizing new derivatives with potential anticancer activity. For instance, the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents indicates the therapeutic potential of such derivatives. These studies highlight the importance of structural modification in achieving potent anticancer properties (Rehman et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the compound .
Cellular Effects
Piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Properties
IUPAC Name |
methyl 4-[[(4-chlorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-21-15(20)18-8-6-11(7-9-18)10-17-14(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHRUUDUIFVBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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